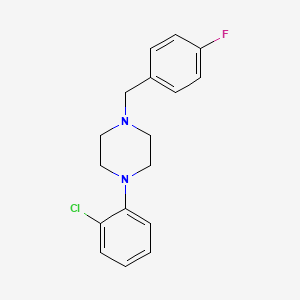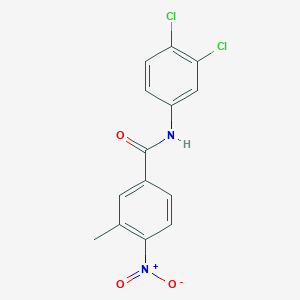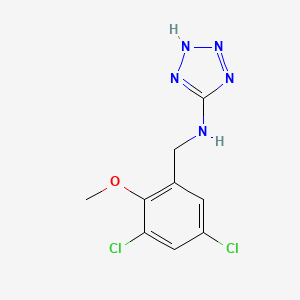
N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea, also known as MTU, is a synthetic compound that has been extensively studied due to its potential applications in the fields of medicine and agriculture. MTU is a thiazolylurea derivative that has been shown to exhibit a wide range of biological activities, including antifungal, herbicidal, and anti-tumor properties. In
Mécanisme D'action
The exact mechanism of action of N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea is still not fully understood. However, it has been suggested that N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea may inhibit the growth of fungi by targeting the cell wall synthesis pathway. In addition, N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea has been shown to have both biochemical and physiological effects. In vitro studies have shown that N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea inhibits the growth of various fungal species by targeting the cell wall synthesis pathway. N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have shown that N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea has herbicidal activity against various weeds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea in lab experiments is that it exhibits a wide range of biological activities, making it a potential candidate for use in various fields, including medicine and agriculture. However, one of the limitations of using N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.
Orientations Futures
There are several future directions for research on N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea. One direction is to further investigate its mechanism of action, which could lead to the development of more effective antifungal and anti-tumor drugs. Another direction is to explore its potential applications in agriculture, particularly as a herbicide. Additionally, future research could focus on developing more efficient synthesis methods for N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea.
Méthodes De Synthèse
N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea can be synthesized by reacting 4-methoxyphenyl isothiocyanate with 2-aminothiazole in the presence of a base, such as potassium carbonate. The resulting product is purified using column chromatography to obtain pure N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit antifungal activity against a wide range of fungal species, including Candida albicans and Aspergillus fumigatus. N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea has also been shown to have herbicidal activity against various weeds, making it a potential candidate for use in agriculture.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-16-9-4-2-8(3-5-9)13-10(15)14-11-12-6-7-17-11/h2-7H,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSKTGHUIKKPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N'-1,3-thiazol-2-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879647.png)




![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5879684.png)

![N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5879691.png)
![5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5879693.png)
![3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5879695.png)

methanone](/img/structure/B5879711.png)
![4-chloro-N'-{3-methoxy-4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzylidene}-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5879726.png)
![1-(2-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5879736.png)